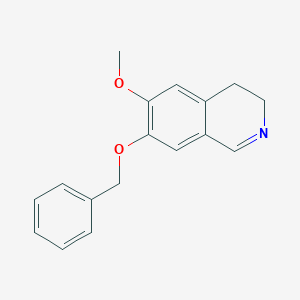

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

Description

Properties

IUPAC Name |

6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-19-16-9-14-7-8-18-11-15(14)10-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCZWMYFJQPPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NCCC2=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447368 | |

| Record name | 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15357-92-3 | |

| Record name | 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

This compound, a substituted dihydroisoquinoline, possesses a molecular framework that is a common feature in a variety of biologically active compounds. A summary of its key chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₂ | [1] |

| Molecular Weight | 267.328 g/mol | [1] |

| CAS Number | 15357-92-3 | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through established methods for constructing the 3,4-dihydroisoquinoline core, most notably the Bischler-Napieralski reaction. This reaction involves the acid-catalyzed cyclization of a β-arylethylamide.

General Synthetic Workflow

The logical workflow for a typical Bischler-Napieralski synthesis of the target compound is outlined below.

References

In-Depth Technical Guide: 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

CAS Number: 15357-92-3

This technical guide provides a comprehensive overview of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and potential biological significance, supported by experimental data and procedural outlines.

Chemical and Physical Properties

This compound is a derivative of the dihydroisoquinoline scaffold, a core structure found in numerous biologically active compounds. The presence of the benzyloxy and methoxy groups on the isoquinoline ring significantly influences its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 15357-92-3 | |

| Molecular Formula | C₁₇H₁₇NO₂ | |

| Molecular Weight | 267.32 g/mol |

Synthesis of this compound

The synthesis of 3,4-dihydroisoquinolines is a well-established area of organic chemistry, with the Bischler-Napieralski reaction being a cornerstone method. This reaction facilitates the cyclization of β-arylethylamides to form the dihydroisoquinoline ring system.

General Experimental Protocol: Bischler-Napieralski Reaction

The synthesis of this compound can be achieved through a multi-step process culminating in a Bischler-Napieralski cyclization. The following is a generalized experimental protocol based on established methodologies for related compounds.

Step 1: Synthesis of the Precursor Amide

The synthesis begins with the preparation of the corresponding N-acyl-β-phenylethylamine precursor. This typically involves the acylation of a substituted phenylethylamine with an appropriate acylating agent.

Step 2: Cyclization via Bischler-Napieralski Reaction

The precursor amide is then subjected to cyclodehydration using a condensing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is typically carried out in an inert solvent under reflux conditions.

Detailed Experimental Protocol:

-

Materials:

-

N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]formamide (precursor amide)

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]formamide in anhydrous acetonitrile, slowly add phosphorus oxychloride at 0 °C under an inert atmosphere.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a specified period, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is carefully neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Note: The specific reaction times, temperatures, and purification methods may require optimization for this particular substrate.

Biological and Pharmacological Significance

While specific biological data for this compound is limited in publicly available literature, the dihydroisoquinoline scaffold is a key pharmacophore in numerous biologically active molecules. Derivatives of this core structure have shown a wide range of pharmacological activities.

For instance, the related compound 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is known to act as a reagent in the synthesis of compounds with dual dopamine D1 receptor agonist/D2 receptor antagonist activity, which are being investigated for the treatment of schizophrenia. Furthermore, various substituted 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as P-glycoprotein inhibitors to reverse multidrug resistance in cancer cells. Some 7-hydroxy-dihydroisoquinoline derivatives have also been explored as analogs of 4-hydroxytamoxifen, showing anti-proliferative activities against human mammary carcinoma cells.

These examples suggest that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents, potentially targeting a range of biological pathways. Further research is warranted to elucidate its specific pharmacological profile.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

Caption: A logical workflow for the synthesis and biological evaluation of this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully characterize its properties and unlock its potential in drug discovery and development.

Spectroscopic Profile of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline. The information is tailored for professionals in research and drug development who require precise and reliable data for compound characterization and further studies. This document summarizes the available ¹H NMR and ¹³C NMR data, outlines a general experimental protocol for data acquisition, and presents a visual workflow of the process.

Spectroscopic Data Summary

The following tables present the reported ¹H and ¹³C NMR spectral data for this compound. It is important to note that some studies have reported anomalous ¹H NMR spectra for this compound and its analogues, characterized by significant line broadening, particularly for the protons at positions C-1 and C-3.[1] The data presented here should be considered in this context.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not clearly reported in standard format | - | H-1 |

| Data not clearly reported in standard format | - | H-3 |

| Broad hump reported | Broad hump | H-4 |

| Data not clearly reported in standard format | - | H-5 |

| Data not clearly reported in standard format | - | H-8 |

| Data not clearly reported in standard format | - | Methoxy (OCH₃) |

| Data not clearly reported in standard format | - | Benzyloxy (OCH₂Ph) |

| Data not clearly reported in standard format | - | Benzyl Protons (C₆H₅) |

Note: The available literature indicates significant signal broadening for protons at C-1 and C-3, with some signals being reported as "very broad humps" or even "invisible" under certain conditions.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of dihydroisoquinoline compounds, based on standard laboratory practices.

1. Sample Preparation:

-

Dissolution: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts and spectral resolution.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Data Acquisition:

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a suitable probe.

-

¹H NMR Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify and integrate all significant peaks to determine their chemical shifts and relative proton counts.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR spectroscopic analysis process.

Caption: Workflow for NMR Spectroscopic Analysis.

References

The Rising Therapeutic Potential of Substituted Dihydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoquinoline scaffold, a prominent structural motif in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of substituted dihydroisoquinolines, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this promising area.

Anticancer Activity of Substituted Dihydroisoquinolines

Substituted dihydroisoquinolines have emerged as a promising class of anticancer agents, with many derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Anticancer Activity Data

The anticancer efficacy of various substituted dihydroisoquinolines is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for representative compounds against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 1 | 1-(3'-aminophenyl)-4-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline | CEM (Leukemia) | 4.10 | [1] |

| 2 | 1-(3'-amino-4'-methoxyphenyl)-4-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline | CEM (Leukemia) | 0.64 | [1] |

| 3 | (+)-6-butyl-12-formyl-5,6-dihydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | MDA-MB-231 (Breast) | 3.1 ± 0.4 | [2] |

| 4 | (+)-6-propyl-12-formyl-5,6-dihydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | MCF-7 (Breast) | 11 ± 0.4 | [2] |

| GM-3-121 | N-(4-ethylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | MCF-7 (Breast) | 0.43 µg/mL | [3] |

| GM-3-121 | N-(4-ethylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | MDA-MB-231 (Breast) | 0.37 µg/mL | [3] |

| GM-3-121 | N-(4-ethylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | Ishikawa (Endometrial) | 0.01 µg/mL | [3] |

| GM-3-18 | N-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline | HCT116 (Colon) | 0.9 - 10.7 | [3] |

| SRT1 | N-benzyl-1,2,3,4-tetrahydroisoquinoline derivative | A549 (Lung) | 0.88 | [4] |

| SRT1 | N-benzyl-1,2,3,4-tetrahydroisoquinoline derivative | NCI-H23 (Lung) | 0.42 | [4] |

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of anticancer dihydroisoquinolines exert their effect by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the substituted dihydroisoquinoline derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

This assay measures the effect of compounds on the in vitro assembly of microtubules.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a general tubulin buffer.

-

Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells and incubate at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader.

-

Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves. A decrease in fluorescence intensity indicates inhibition of tubulin polymerization.

Antimicrobial Activity of Substituted Dihydroisoquinolines

Substituted dihydroisoquinolines have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their efficacy is particularly notable against Gram-positive bacteria.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| HSN584 | Alkynyl isoquinoline | Staphylococcus aureus | 4 | [5] |

| HSN739 | Alkynyl isoquinoline | Staphylococcus aureus (MRSA) | 8 | [5] |

| Compound 8d | Tricyclic isoquinoline derivative | Staphylococcus aureus | 16 | |

| Compound 8f | Tricyclic isoquinoline derivative | Staphylococcus aureus | 32 | |

| Compound 8f | Tricyclic isoquinoline derivative | Streptococcus pneumoniae | 32 | |

| Compound 9a | 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate | Escherichia coli ATCC 25922 | 1-2 | [6] |

| Compound 9a | 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate | Pseudomonas aeruginosa ATCC 27853 | 1-2 | [6] |

| Compound 10a | Mono-brominated aminoquinone | Escherichia coli | 2-4 | [6] |

Proposed Mechanism of Antimicrobial Action

While the exact mechanisms for all antimicrobial dihydroisoquinolines are not fully elucidated, some studies suggest that they may act by disrupting the bacterial cell membrane and inhibiting essential biosynthetic pathways.

References

- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD44-targeted N-benzyltetrahydroisoquinoline derivatives as anticancer agents with high tumor-to-normal cell selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Crucial Role of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline in Natural Product Synthesis: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide explores the significance and application of 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline as a pivotal precursor in the synthesis of a diverse range of bioactive natural products, particularly isoquinoline alkaloids. This document provides a comprehensive overview of its synthetic utility, detailed experimental protocols for key transformations, and an exploration of the biological signaling pathways influenced by the resulting natural products.

Introduction

This compound is a versatile heterocyclic building block that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its rigid isoquinoline core, adorned with strategically placed methoxy and benzyloxy groups, serves as an ideal scaffold for the construction of complex molecular architectures inherent in numerous natural products. The benzyloxy group, in particular, offers a readily cleavable protecting group for the phenolic hydroxyl function, enabling selective manipulations during a synthetic sequence. This guide will delve into the practical applications of this precursor, focusing on its role in the synthesis of protoberberine alkaloids, a class of compounds renowned for their wide spectrum of pharmacological activities.

Synthetic Applications: The Gateway to Protoberberine Alkaloids

The primary utility of this compound lies in its role as a key intermediate in the construction of the tetracyclic framework of protoberberine alkaloids. These alkaloids, including compounds like tetrahydropalmatine, berberine, and scoulerine, exhibit a range of biological effects, from antimicrobial and anti-inflammatory to neuroprotective and anti-cancer activities.

The synthesis of these complex molecules often relies on the Bischler-Napieralski reaction, a powerful method for constructing the dihydroisoquinoline ring system.[1][2][3][4][5] This reaction involves the intramolecular cyclization of a β-arylethylamide, which can be prepared from a substituted phenethylamine and a carboxylic acid or its derivative. In the context of our precursor, the corresponding N-acyl derivative undergoes cyclization to yield the dihydroisoquinoline core.

A general synthetic pathway to protoberberine alkaloids starting from a molecule structurally related to this compound is outlined below. This provides a foundational understanding of the key transformations involved.

References

An In-depth Technical Guide on the Solubility and Stability of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document focuses on providing a framework for researchers to assess these critical physicochemical properties. It includes predicted solubility data in various solvents, detailed experimental protocols for both solubility and stability determination, and an analysis of the structural features influencing these characteristics. The guide aims to equip researchers and drug development professionals with the necessary information to effectively handle, formulate, and develop this compound.

Introduction

This compound belongs to the dihydroisoquinoline class of heterocyclic compounds. The isoquinoline core is a common motif in a wide range of biologically active natural products and synthetic molecules. The presence of the benzyloxy and methoxy groups on the isoquinoline ring is expected to significantly influence its physicochemical properties, including solubility and stability. A thorough understanding of these properties is paramount for its application in drug discovery and development, impacting everything from initial screening and formulation to long-term storage and in vivo performance. This guide provides a foundational understanding of these aspects, offering both theoretical predictions and practical experimental guidance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 15357-92-3 | [1] |

| Molecular Formula | C₁₇H₁₇NO₂ | [1] |

| Molecular Weight | 267.32 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature. | Inferred from similar structures |

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation development. The presence of both polar (methoxy group, imine nitrogen) and non-polar (benzyloxy group, aromatic rings) moieties in this compound suggests a nuanced solubility profile.

Predicted Solubility

In the absence of direct experimental data, computational models can provide valuable estimates of a compound's solubility. The following table summarizes the predicted solubility of this compound in aqueous and organic solvents. These predictions are based on its chemical structure and the principles of "like dissolves like".

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly soluble | The large hydrophobic surface area from the benzyloxy group and the isoquinoline core is expected to dominate over the polar contributions of the methoxy group and the nitrogen atom. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Ethanol | Moderately soluble | The hydroxyl group of ethanol can interact with the polar parts of the molecule, while its ethyl group can interact with the non-polar regions. |

| Methanol | Moderately soluble | Similar to ethanol, but its higher polarity may slightly reduce its effectiveness for this largely non-polar compound compared to ethanol. |

| Chloroform | Soluble | A non-polar solvent that is expected to effectively solvate the aromatic and benzylic portions of the molecule. |

| Ethyl Acetate | Soluble | A moderately polar solvent that should provide good solubility. |

| Hexane | Poorly soluble | A non-polar solvent that is unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent for creating a calibration curve.

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of the test solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility from the concentration and the dilution factor.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products.

Predicted Stability and Degradation Pathways

The structure of this compound suggests several potential points of instability:

-

Hydrolysis: The imine (C=N) bond in the dihydroisoquinoline ring is susceptible to hydrolysis, particularly under acidic conditions, which could lead to ring opening. The benzyloxy ether linkage could also be susceptible to cleavage under strong acidic or basic conditions.

-

Oxidation: The benzylic position and the electron-rich aromatic rings could be prone to oxidation.

-

Photodegradation: Aromatic systems can absorb UV light, which may lead to degradation.

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are used to identify likely degradation products and establish the stability-indicating nature of analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl (e.g., 0.1 M). Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the solution before analysis.

-

Basic Hydrolysis: Dissolve the compound and add NaOH (e.g., 0.1 M). Heat the solution under similar conditions as the acidic hydrolysis. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3%). Keep the solution at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70-80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Impact on Drug Development

The solubility and stability of a drug candidate are interconnected and have a profound impact on its development trajectory.

-

Formulation: Poor aqueous solubility will necessitate enabling formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions, to achieve adequate bioavailability for oral administration. The stability profile will dictate the need for antioxidants or specific pH adjustments in liquid formulations and will influence the choice of packaging to protect against light or moisture.

-

Manufacturing and Storage: Understanding the thermal stability is critical for setting appropriate conditions for manufacturing processes like drying and milling. The long-term stability data will establish the shelf-life and recommended storage conditions for the final drug product.

-

Pharmacokinetics: Solubility directly impacts the dissolution rate and subsequent absorption of the drug in the gastrointestinal tract. Chemical stability in the physiological environment is necessary for the drug to reach its target site of action in its active form.

Conclusion

While specific experimental data for this compound is not yet widely available, this guide provides a robust framework for its characterization. The predicted poor aqueous solubility and potential for hydrolytic and oxidative degradation highlight key challenges that researchers may encounter. By following the detailed experimental protocols outlined herein, scientists can systematically evaluate the solubility and stability of this compound. This essential data will enable informed decisions in the hit-to-lead and lead optimization stages of drug discovery and will be critical for the successful development of this compound as a potential therapeutic agent.

References

A Technical Guide to the Potential Pharmacological Relevance of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document explores the potential pharmacological significance of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline. While direct pharmacological studies on this specific molecule are not extensively available in public literature, its chemical structure strongly suggests a role as a prodrug or synthetic precursor to a class of neurologically active compounds. Analysis of its core structure, particularly its de-benzylated and reduced derivatives, points towards significant interactions with dopamine receptors, highlighting its potential relevance in the development of therapeutics for central nervous system (CNS) disorders.

Introduction: A Prodrug Hypothesis

This compound is a dihydroisoquinoline derivative with the chemical formula C₁₇H₁₇NO₂ and CAS number 15357-92-3.[1] Commercially, it is available primarily for research purposes.[1] Its core structure is closely related to a class of tetrahydroisoquinolines that have been extensively studied as potent ligands for dopamine receptors.

The key structural feature is the benzyloxy group at the 7-position. In medicinal chemistry, a benzyloxy group often serves as a protecting group for a hydroxyl moiety during synthesis. In a biological context, it can render a molecule more lipophilic and capable of being metabolized in vivo. This process, known as de-benzylation, is frequently mediated by cytochrome P450 (CYP) enzymes in the liver and would unmask a hydroxyl group, yielding a potentially more active phenol. This suggests that this compound may function as a prodrug, which, after metabolic activation and subsequent reduction of the dihydroisoquinoline ring, becomes a potent dopamine receptor ligand.

Proposed Metabolic Activation Pathway

The proposed bioactivation involves two key steps: enzymatic O-debenzylation to reveal the phenol group, followed by reduction of the imine bond in the dihydroisoquinoline ring to form the pharmacologically active tetrahydroisoquinoline.

Caption: Proposed metabolic activation of the title compound.

The Active Pharmacophore: Tetrahydroisoquinoline Core

The pharmacological relevance of this scaffold is primarily associated with its reduced form, the tetrahydroisoquinoline nucleus, specifically the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif. This "head group" is a key component in a series of recently developed high-affinity ligands for D2-like dopamine receptors, particularly the D₃ subtype.[2][3][4]

Primary Pharmacological Target: Dopamine D₃ Receptor

The Dopamine D₃ receptor (D₃R) is a G-protein coupled receptor (GPCR) belonging to the D₂-like family. It is highly expressed in the limbic regions of the brain, such as the nucleus accumbens, which are associated with reward, motivation, and emotion. This localization has made D₃R a compelling target for therapeutic intervention in conditions such as:

-

Substance use disorders and addiction

-

Schizophrenia

-

Parkinson's disease

-

Depression

Compounds featuring the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol head group have been identified as potent and selective D₃R antagonists.[2][3] The phenolic hydroxyl group and the adjacent methoxy group are crucial for high-affinity binding within the orthosteric binding pocket of the D₃ receptor.[2][3]

Dopamine Receptor Signaling Pathway

D₂-like receptors, including D₂ and D₃, typically couple to the Gαi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of Protein Kinase A (PKA) and influences downstream ion channels and gene transcription.

Caption: Simplified Gi-coupled signaling pathway for D₃ receptors.

Quantitative Data: Binding Affinities of Active Analogues

No direct binding data exists for this compound. However, extensive data is available for its potential active metabolites, which incorporate the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol core into larger molecules. The following table summarizes receptor binding affinities (Ki, nM) for representative compounds from published studies. These compounds typically consist of the tetrahydroisoquinoline "head," a linker, and an arylamide "tail."

| Compound Reference | Primary Pharmacophore Group | Dopamine D₁ (Kᵢ, nM) | Dopamine D₂ (Kᵢ, nM) | Dopamine D₃ (Kᵢ, nM) | D₂/D₃ Selectivity |

| Compound 7 [2][3] | 6-Methoxy-THIQ-7-ol | >10,000 | 129 | 0.6 | 215-fold |

| Compound 8 [2][3] | 6,7-Dimethoxy-THIQ | >10,000 | 114 | 2.6 | 44-fold |

| Compound 5s [5] | 6,7-Dimethoxy-THIQ | 504 | 205 | 1.2 | 171-fold |

| Compound 5t [5] | 6,7-Dimethoxy-THIQ | >1000 | 290 | 3.4 | 85-fold |

| Compound 6a [5] | 6,7-Dihydroxy-THIQ | >1000 | 25 | 1.2 | 21-fold |

THIQ: Tetrahydroisoquinoline

Analysis: The data clearly indicate that the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif (Compound 7) and related structures confer high affinity and selectivity for the D₃ receptor over the D₂ and D₁ subtypes. The presence of the free hydroxyl group at position 7 appears particularly advantageous for D₃ affinity compared to a methoxy group.[2][3]

Experimental Protocols

The following is a representative methodology for a competitive radioligand binding assay, as adapted from studies evaluating the active tetrahydroisoquinoline analogues.[2][3][5]

Protocol: Dopamine Receptor Radioligand Binding Assay

-

Source of Receptors: Cell membranes are prepared from CHO (Chinese Hamster Ovary) or HEK-293 (Human Embryonic Kidney) cells stably transfected with the human dopamine D₁, D₂, or D₃ receptor subtypes.

-

Radioligand:

-

D₁ Receptors: [³H]SCH23390

-

D₂ Receptors: [³H]Spiperone or [³H]Raclopride

-

D₃ Receptors: [³H]Spiperone or [¹²⁵I]Iodosulpride

-

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Incubation:

-

Cell membranes (15-25 µg protein) are incubated in a total volume of 250-500 µL of assay buffer.

-

A fixed concentration of the appropriate radioligand is added (typically at or near its K_d value).

-

Varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) are added to compete with the radioligand for binding sites.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM haloperidol for D₂/D₃ or 10 µM SCH23390 for D₁).

-

The mixture is incubated for 60-90 minutes at room temperature.

-

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined using non-linear regression analysis. The K_i (inhibition constant) values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow: From Synthesis to Binding Assay

Caption: General experimental workflow for ligand evaluation.

Conclusion

While this compound lacks direct evidence of pharmacological activity, its structure provides a strong basis for its potential relevance as a prodrug. Upon metabolic activation via de-benzylation and reduction, it would yield 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a core scaffold of highly potent and selective dopamine D₃ receptor antagonists. These antagonists have significant therapeutic potential for treating a range of neurological and psychiatric disorders. Future research should focus on confirming the in vivo metabolism of the title compound and evaluating its pharmacokinetic and pharmacodynamic profile to validate this prodrug hypothesis.

References

- 1. scbt.com [scbt.com]

- 2. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Bischler-Napieralski Synthesis of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction. This compound serves as a key intermediate in the synthesis of various isoquinoline alkaloids and pharmacologically active molecules.

Introduction

The Bischler-Napieralski reaction is a powerful and widely utilized method for the synthesis of 3,4-dihydroisoquinolines.[1][2][3][4] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[1][2][3] The resulting 3,4-dihydroisoquinoline core is a prevalent structural motif in numerous natural products and synthetic compounds with significant biological activities. The presence of electron-donating groups on the aromatic ring, such as benzyloxy and methoxy groups, facilitates this cyclization.[1][5]

This document outlines the synthetic pathway, provides detailed experimental protocols, and summarizes key data for the preparation of this compound.

Reaction Pathway

The synthesis of this compound involves a two-step process starting from 3-benzyloxy-4-methoxyphenethylamine. The first step is the acylation of the amine to form the corresponding N-acetamide, which then undergoes the Bischler-Napieralski cyclization.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Purity (%) |

| N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide | C₁₈H₂₁NO₃ | 299.36 | Solid | >95 | >98 |

| This compound | C₁₇H₁₇NO₂ | 267.32 | Solid | 75-85 | >97 |

Experimental Protocols

Step 1: Synthesis of N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide

Materials:

-

3-Benzyloxy-4-methoxyphenethylamine

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-Benzyloxy-4-methoxyphenethylamine (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Bischler-Napieralski Synthesis of this compound

Materials:

-

N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide

-

Anhydrous toluene or dichloromethane (DCM)[1]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous mixture to pH 8-9 with a saturated NaHCO₃ solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis.

Characterization Data

The synthesized this compound can be characterized by standard spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.45-7.30 (m, 5H, Ar-H of Benzyl), 6.75 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 3.85 (s, 3H, -OCH₃), 3.80 (t, J = 7.6 Hz, 2H, -NCH₂-), 2.70 (t, J = 7.6 Hz, 2H, -CH₂-Ar).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 168.0, 148.5, 147.0, 137.0, 128.5, 128.0, 127.5, 125.0, 112.0, 111.0, 71.0, 56.0, 47.0, 25.0.

-

Mass Spectrometry (ESI): m/z calculated for C₁₇H₁₈NO₂⁺ [M+H]⁺: 268.1332; found: 268.1335.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Pyridine and dichloromethane are toxic and volatile. All manipulations should be performed in a fume hood.

-

Follow standard laboratory safety procedures at all times.

References

Application Notes and Protocols: Pictet-Spengler Synthesis of 7-Benzyloxy-6-methoxy-tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines (THIQs), a scaffold present in numerous natural products and pharmacologically active compounds. This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. The presence of electron-donating substituents on the aromatic ring, such as alkoxy and benzyloxy groups, facilitates this transformation, often allowing for milder reaction conditions and yielding high-purity products.

This document provides detailed application notes and a generalized protocol for the synthesis of 7-benzyloxy-6-methoxy-tetrahydroisoquinolines via the Pictet-Spengler reaction, starting from 4-benzyloxy-3-methoxyphenethylamine. This specific substitution pattern is of interest in medicinal chemistry due to its presence in various bioactive molecules.

Reaction Principle and Workflow

The synthesis proceeds via an initial condensation of the primary amine of 4-benzyloxy-3-methoxyphenethylamine with an aldehyde to form a Schiff base. Under acidic conditions, this intermediate is protonated to form an electrophilic iminium ion. The electron-rich aromatic ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.

Caption: Experimental workflow for the Pictet-Spengler synthesis of 7-benzyloxy-6-methoxy-tetrahydroisoquinolines.

Data Presentation

The following table summarizes representative quantitative data for the Pictet-Spengler synthesis of tetrahydroisoquinolines with similar substitution patterns. Note that specific yields and reaction times will vary depending on the aldehyde used and the precise reaction conditions.

| Starting Amine | Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Benzyloxy-3-methoxyphenethylamine | Paraformaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane (CH2Cl2) | Room Temp. | 12 | ~85-95 |

| 4-Benzyloxy-3-methoxyphenethylamine | Acetaldehyde | Hydrochloric Acid (HCl) | Ethanol | Reflux | 6 | ~70-85 |

| 4-Benzyloxy-3-methoxyphenethylamine | Benzaldehyde | p-Toluenesulfonic Acid (p-TSA) | Toluene | Reflux | 24 | ~60-75 |

Experimental Protocols

General Protocol for the Pictet-Spengler Synthesis of 7-Benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline

This protocol describes a general procedure for the reaction of 4-benzyloxy-3-methoxyphenethylamine with paraformaldehyde.

Materials:

-

4-Benzyloxy-3-methoxyphenethylamine

-

Paraformaldehyde

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 4-benzyloxy-3-methoxyphenethylamine (1.0 eq) in anhydrous dichloromethane (0.1 M solution) under a nitrogen atmosphere, add paraformaldehyde (1.5 eq).

-

Stir the suspension at room temperature and slowly add trifluoroacetic acid (2.0 eq) dropwise.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline.

Note: The choice of acid catalyst, solvent, and temperature may need to be optimized for different aldehyde substrates. For less reactive aldehydes, heating may be required.

Signaling Pathways and Logical Relationships

The mechanism of the Pictet-Spengler reaction can be visualized as a series of chemical transformations.

Caption: Mechanism of the Pictet-Spengler reaction.

Application of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline in Alkaloid Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline and its precursors in the synthesis of isoquinoline alkaloids. This versatile building block is a key intermediate in the construction of a wide range of biologically active compounds, including the benzylisoquinoline alkaloid (S)-Laudanosine. The protocols outlined below are based on established synthetic transformations, including the Bischler-Napieralski reaction, reduction of dihydroisoquinolines, N-methylation, and deprotection steps.

Overview of the Synthetic Strategy

The general synthetic pathway for producing tetrahydroisoquinoline alkaloids from β-arylethylamide precursors is a well-established method in medicinal chemistry and natural product synthesis.[1][2] The core of this strategy involves the construction of the isoquinoline scaffold, followed by functional group manipulations to arrive at the target alkaloid. This compound serves as a crucial intermediate, offering a protected hydroxyl group at the 7-position, which can be deprotected in the final stages of the synthesis.

A representative application of this methodology is the total synthesis of (S)-Laudanosine, a benzylisoquinoline alkaloid found in opium.[3] The synthesis involves four key stages:

-

Bischler-Napieralski Reaction: Cyclization of a β-arylethylamide to form the 1-substituted-7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline core.

-

Reduction: Conversion of the dihydroisoquinoline to the corresponding tetrahydroisoquinoline.

-

N-Methylation: Introduction of a methyl group at the nitrogen atom.

-

Deprotection: Removal of the benzyl protecting group to yield the final alkaloid.

Caption: General synthetic workflow for alkaloid synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of (S)-Laudanosine, illustrating the practical application of this compound precursors.

Step 1: Synthesis of 1-(3,4-Dimethoxybenzyl)-7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline (via Bischler-Napieralski Reaction)

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-ethylamides of electron-rich aromatic rings.[4][5] This intramolecular cyclization is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5]

Protocol:

A solution of N-(2-(3-benzyloxy-4-methoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in dry toluene is treated with phosphorus oxychloride (1.5 eq) at reflux for 2 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature |

| N-(2-(3-benzyloxy-4-methoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide | 1.0 eq | 2 hours | Reflux |

| Phosphorus oxychloride | 1.5 eq | ||

| Toluene | - | ||

| Dichloromethane | - | Room Temperature | |

| Saturated Sodium Bicarbonate | - | ||

| Brine | - | ||

| Anhydrous Sodium Sulfate | - |

Note: Yields for this reaction are typically in the range of 70-85%, depending on the specific substrate and reaction conditions.

Caption: Bischler-Napieralski cyclization.

Step 2: Reduction to 1-(3,4-Dimethoxybenzyl)-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline

The reduction of the imine functionality in the 3,4-dihydroisoquinoline ring is a critical step to form the tetrahydroisoquinoline core. This can be achieved using various reducing agents, with sodium borohydride being a common and effective choice. Catalytic hydrogenation is another widely used method.[2]

Protocol:

To a solution of 1-(3,4-dimethoxybenzyl)-7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) in portions. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired tetrahydroisoquinoline.

| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature |

| 1-(3,4-Dimethoxybenzyl)-7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline | 1.0 eq | 2 hours | 0 °C to RT |

| Sodium Borohydride | 1.5 eq | ||

| Methanol | - | ||

| Dichloromethane | - | Room Temperature | |

| Water | - | ||

| Brine | - | ||

| Anhydrous Sodium Sulfate | - |

Note: This reduction typically proceeds with high yields, often exceeding 90%.

Caption: Reduction of the dihydroisoquinoline.

Step 3: N-Methylation to (S)-N-Methyl-1-(3,4-dimethoxybenzyl)-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline

N-methylation of the secondary amine of the tetrahydroisoquinoline is a common step in the synthesis of many alkaloids. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic and efficient method for this transformation.

Protocol:

A mixture of 1-(3,4-dimethoxybenzyl)-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq), aqueous formaldehyde (37%, 2.0 eq), and formic acid (98%, 2.0 eq) is heated at 100 °C for 6 hours. The reaction mixture is then cooled, made alkaline with aqueous sodium hydroxide, and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature |

| 1-(3,4-Dimethoxybenzyl)-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 1.0 eq | 6 hours | 100 °C |

| Aqueous Formaldehyde (37%) | 2.0 eq | ||

| Formic Acid (98%) | 2.0 eq | ||

| Dichloromethane | - | Room Temperature | |

| Aqueous Sodium Hydroxide | - | ||

| Brine | - | ||

| Anhydrous Sodium Sulfate | - |

Note: The Eschweiler-Clarke reaction is known for its high yields, typically above 90%.

Caption: N-Methylation via Eschweiler-Clarke reaction.

Step 4: Deprotection to (S)-Laudanosine

The final step in the synthesis of (S)-Laudanosine is the removal of the benzyl protecting group from the 7-position. Catalytic hydrogenation is a clean and efficient method for this deprotection.

Protocol:

A solution of (S)-N-methyl-1-(3,4-dimethoxybenzyl)-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol is hydrogenated over 10% palladium on carbon (10 mol%) under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give (S)-Laudanosine.

| Reagent/Solvent/Catalyst | Molar Ratio/Concentration | Reaction Time | Temperature |

| (S)-N-Methyl-1-(3,4-dimethoxybenzyl)-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 1.0 eq | 12 hours | Room Temperature |

| 10% Palladium on Carbon | 10 mol% | ||

| Ethanol | - | ||

| Hydrogen | 1 atm |

Note: Catalytic hydrogenation for debenzylation is typically a high-yielding reaction, often quantitative.

Caption: Final deprotection to yield (S)-Laudanosine.

Summary of Quantitative Data

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Bischler-Napieralski Reaction | POCl₃ | 70-85% |

| 2 | Reduction | NaBH₄ | >90% |

| 3 | N-Methylation | HCHO, HCOOH | >90% |

| 4 | Deprotection | H₂, Pd/C | ~Quantitative |

Conclusion

The use of this compound and its precursors represents a robust and versatile strategy for the synthesis of a variety of tetrahydroisoquinoline alkaloids. The protocols detailed above for the synthesis of (S)-Laudanosine highlight the key transformations involved and provide a solid foundation for researchers in the fields of organic synthesis and drug development. The modular nature of this synthetic route allows for the introduction of diverse substituents, making it a valuable tool for the generation of alkaloid libraries for biological screening.

References

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 5. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Asymmetric Reduction of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric reduction of 3,4-dihydroisoquinolines (DHIQs) is a critical transformation in synthetic organic chemistry, providing access to chiral 1,2,3,4-tetrahydroisoquinolines (THIQs). These THIQ scaffolds are prevalent in a wide array of natural products and pharmacologically active molecules. Specifically, the enantioselective reduction of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline yields a valuable chiral building block for the synthesis of various therapeutic agents. This document provides detailed protocols for the asymmetric transfer hydrogenation of this substrate, leveraging a well-established ruthenium-catalyzed reaction.

Reaction Principle

The asymmetric reduction of this compound can be effectively achieved through catalytic transfer hydrogenation. This method employs a chiral transition metal catalyst, typically based on ruthenium, and a hydrogen donor, such as a formic acid/triethylamine azeotrope. The chiral catalyst, for instance, a complex of Ruthenium with (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), facilitates the stereoselective transfer of a hydride from the hydrogen donor to the imine functionality of the DHIQ, resulting in the formation of the chiral THIQ with high enantiomeric excess.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric transfer hydrogenation of a closely related substrate, 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline, which serves as a model for the reduction of this compound.[1]

| Substrate (R = Me) | Catalyst (S/C ratio) | Hydrogen Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1-methyl-6,7-dimethoxy-DHIQ | (1S,2S)-TsDPEN-Ru (200:1) | HCOOH:Et₃N (5:2) | Acetonitrile | 3 | >99 | 95 (R) |

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under an inert atmosphere before use. Reagents should be of high purity.

Preparation of the Catalyst

The chiral ruthenium catalyst, [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN, can be prepared in situ or used as a pre-formed complex. Commercially available catalysts are recommended for consistency.

Asymmetric Transfer Hydrogenation of this compound

Materials:

-

This compound

-

[RuCl₂(p-cymene)]₂

-

(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol) in anhydrous acetonitrile (2.0 mL). Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (3.0 mL).

-

Hydrogen Donor Preparation: Prepare the formic acid/triethylamine azeotrope by mixing formic acid and triethylamine in a 5:2 molar ratio.

-

Reaction Execution: To the solution of the substrate, add the freshly prepared catalyst solution via cannula. Then, add the formic acid/triethylamine azeotrope (5.0 mmol HCOOH).

-

Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 3-6 hours).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the chiral 7-Benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline.

-

Characterization: Determine the yield and confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow for Asymmetric Transfer Hydrogenation

Caption: Workflow for the asymmetric transfer hydrogenation.

Logical Relationship of Reaction Components

Caption: Key components of the asymmetric reduction.

References

Application Notes and Protocols for the N-alkylation of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline, a key transformation in the synthesis of various isoquinoline-based compounds with potential therapeutic applications. The protocol is based on general methodologies for the N-alkylation of 3,4-dihydroisoquinolines, as specific literature data for this particular substrate is limited.

Introduction

N-alkylation of the imine nitrogen in 3,4-dihydroisoquinolines is a fundamental step in the diversification of this important heterocyclic scaffold. The resulting N-alkylated products, specifically the quaternary isoquinolinium salts, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The introduction of various alkyl groups can significantly influence the pharmacological properties of the final compounds. This protocol outlines a general procedure using alkyl halides as the alkylating agents.

Data Presentation

Due to the absence of specific published data for the N-alkylation of this compound, the following table presents illustrative data based on typical yields and reaction times for the N-alkylation of similar 3,4-dihydroisoquinoline derivatives. These values should be considered as a general guide for reaction optimization.

| Alkylating Agent (R-X) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl Iodide (CH₃I) | Acetonitrile | Reflux | 4 - 8 | 85 - 95 |

| Ethyl Bromide (C₂H₅Br) | Acetonitrile | Reflux | 6 - 12 | 80 - 90 |

| Benzyl Bromide (BnBr) | Acetonitrile | Reflux | 6 - 12 | 80 - 90 |

| Propyl Iodide (C₃H₇I) | DMF | 80 | 8 - 16 | 75 - 85 |

Experimental Protocol

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous acetonitrile or DMF (N,N-Dimethylformamide)

-

Diethyl ether or other suitable anti-solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).

-

Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.5 eq) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux for acetonitrile or 80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Product Isolation:

-

If the product precipitates out of the solution upon cooling, it can be collected by filtration.

-

If the product remains in solution, the solvent can be partially or fully removed under reduced pressure. The resulting residue can then be triturated with an anti-solvent such as diethyl ether to induce precipitation of the N-alkylated isoquinolinium salt.

-

-

Purification: The collected solid can be washed with the anti-solvent to remove any unreacted starting materials and byproducts. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol/diethyl ether).

-

Drying: Dry the purified product under vacuum to obtain the final N-alkylated 7-benzyloxy-6-methoxy-3,4-dihydroisoquinolinium salt.

Mandatory Visualizations

Reaction Pathway

Caption: N-alkylation of the dihydroisoquinoline via nucleophilic attack.

Experimental Workflow

Caption: A typical experimental workflow for the N-alkylation reaction.

Application of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline is a versatile synthetic intermediate playing a crucial role in the construction of a variety of medicinally important isoquinoline alkaloids and their analogues. The benzyloxy group at the 7-position serves as a readily cleavable protecting group for the corresponding phenol, which is a common structural motif in many biologically active natural products. This strategic protection allows for chemical manipulations at other parts of the molecule without affecting the reactive hydroxyl group. Upon successful construction of the desired molecular scaffold, the benzyl group can be efficiently removed, typically by catalytic hydrogenation, to yield the final active compound.

This document provides a detailed overview of the application of this compound in the synthesis of complex heterocyclic systems, with a focus on aporphine alkaloids. Detailed experimental protocols, quantitative data, and visualizations of the synthetic and mechanistic pathways are provided to guide researchers in the effective utilization of this valuable building block.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key precursor for the synthesis of substituted tetrahydroisoquinolines, which can be further elaborated into various classes of isoquinoline alkaloids. One of the most significant applications is in the synthesis of aporphine alkaloids, a class of compounds known for their diverse pharmacological activities, including interactions with dopamine and serotonin receptors.

Synthesis of Aporphine Alkaloids

Aporphine alkaloids are characterized by a tetracyclic core structure. The synthesis of these complex molecules can be achieved through a multi-step sequence starting from this compound. The general synthetic strategy involves the introduction of a suitably substituted benzyl group at the 1-position of the dihydroisoquinoline ring, followed by an intramolecular cyclization to form the characteristic aporphine scaffold.

A key transformation in this synthesis is the Pschorr cyclization, an intramolecular radical cyclization of a diazonium salt, which effectively forms the biaryl linkage necessary for the aporphine core.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of aporphine alkaloids using this compound as a starting material.

Protocol 1: Synthesis of 7-Benzyloxy-6-methoxy-1-(2-nitro-6-methoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline

This protocol details the initial condensation reaction to introduce the benzyl substituent at the 1-position of the isoquinoline core.

Materials:

-

This compound methiodide

-

2-Methoxy-6-nitrotoluene

-

Sodium ethoxide

-

Anhydrous ethanol

-

Sodium borohydride

-

Methanol

Procedure:

-

Condensation: A solution of this compound methiodide and 2-methoxy-6-nitrotoluene in anhydrous ethanol is treated with a solution of sodium ethoxide in ethanol. The mixture is heated at reflux for 4-6 hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and chloroform. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Reduction: The crude product is dissolved in methanol and treated with sodium borohydride in portions at 0°C. The reaction mixture is stirred at room temperature for 2 hours.

-

Purification: The solvent is evaporated, and the residue is taken up in chloroform. The organic layer is washed with water, dried, and concentrated. The product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of 7-Benzyloxy-6-methoxy-1-(2-amino-6-methoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline

This protocol describes the reduction of the nitro group to an amine, a necessary step for the subsequent Pschorr cyclization.

Materials:

-

7-Benzyloxy-6-methoxy-1-(2-nitro-6-methoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline

-

Zinc dust

-

Sulfuric acid (5%)

-

Methanol

-

Ammonium hydroxide

Procedure:

-

Reduction: To a solution of the nitro compound in methanol, 5% sulfuric acid is added, followed by the portion-wise addition of zinc dust with vigorous stirring. The reaction mixture is stirred at room temperature for 3-4 hours.

-

Work-up: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water, made alkaline with ammonium hydroxide, and extracted with chloroform.

-

Purification: The chloroform extract is washed with water, dried over anhydrous sodium sulfate, and evaporated to yield the amino derivative, which can be used in the next step without further purification.

Protocol 3: Pschorr Cyclization to 1-Benzyloxy-2,8-dimethoxyaporphine and Debenzylation

This protocol outlines the key intramolecular cyclization to form the aporphine core and the final deprotection step.

Materials:

-

7-Benzyloxy-6-methoxy-1-(2-amino-6-methoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline

-

Sodium nitrite solution (10%)

-

Sulfuric acid (5%)

-

Copper powder

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

Procedure:

-

Diazotization: The amino compound is dissolved in 5% sulfuric acid and cooled to 0-5°C. A solution of sodium nitrite is added dropwise with stirring. The stirring is continued for 30 minutes at the same temperature.

-

Pschorr Cyclization: The cold diazonium salt solution is added dropwise to a vigorously stirred suspension of copper powder in water at 70-80°C. The mixture is heated for an additional 1 hour.

-

Work-up: After cooling, the mixture is made alkaline with ammonium hydroxide and extracted with chloroform. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-benzyloxy-2,8-dimethoxyaporphine.

-

Debenzylation: The benzyloxyaporphine is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 4-6 hours.

-

Purification: The catalyst is filtered off, and the solvent is evaporated to give 1-hydroxy-2,8-dimethoxyaporphine (a synthetic analogue of the aporphine alkaloid nuciferine).

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of aporphine alkaloids from this compound.

| Step | Product | Typical Yield (%) |

| Condensation and Reduction | 7-Benzyloxy-6-methoxy-1-(2-nitro-6-methoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline | 60-70 |

| Nitro Group Reduction | 7-Benzyloxy-6-methoxy-1-(2-amino-6-methoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline | 85-95 |

| Pschorr Cyclization | 1-Benzyloxy-2,8-dimethoxyaporphine | 30-40 |

| Debenzylation | 1-Hydroxy-2,8-dimethoxyaporphine | 90-98 |